molecular formula C31H26O2 B189303 9,9-Bis(4-allyloxyphenyl)fluorene CAS No. 142494-81-3

9,9-Bis(4-allyloxyphenyl)fluorene

Cat. No. B189303
CAS RN: 142494-81-3
M. Wt: 430.5 g/mol
InChI Key: OAGAWNXQZROGRJ-UHFFFAOYSA-N
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Description

9,9-Bis(4-allyloxyphenyl)fluorene is a chemical compound with the molecular formula C31H26O2 . It is used in the production of ultra-high hardness powder coating .


Synthesis Analysis

The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene, a related compound, has been studied extensively. It is prepared from phenol and fluorenone using cationic ion-exchange resin as the condensation catalyst . Bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) have been used as catalysts in the condensation reaction of 9-fluorenone and phenol . The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl)fluorene .


Molecular Structure Analysis

The molecular structure of 9,9-Bis(4-allyloxyphenyl)fluorene is characterized by a fluorene core substituted at the 9,9-positions with 4-allyloxyphenyl groups . The molecular weight of the compound is 430.5 g/mol .

Scientific Research Applications

  • Synthesis of High-Purity Monomers

    It's used in synthesizing high-purity monomers like 9,9‐bis(4‐hydroxyphenyl)‐fluorene (BHPF) for heat-resistant adhesives and high-performance polymers (Liu et al., 2008).

  • Component in Functional Materials

    Fluorene compounds, including derivatives of 9,9-bis(4-hydroxyphenyl)fluorene, are utilized in epoxy and polycarbonate resins, photosensitive materials, OLEDs, and pharmaceuticals (Wang Ji-ping, 2011).

  • Novel Monomers for Bismaleimide Resins

    It serves as a base for novel bismaleimide monomers in polymer synthesis, offering improved solubility and thermal stability, beneficial for advanced material applications (Zhang et al., 2014).

  • Aromatic Polyamides and Polyimides

    A derivative, 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene, is used in synthesizing aromatic polyamides and polyimides, which are highly soluble and thermally stable, suitable for high-performance films (Hsiao et al., 1999).

  • Photoluminescent Properties

    Fluorene derivatives display significant photoluminescent properties, making them useful in developing new fluorescent probes (Feng et al., 2005).

  • Epoxy Polymer Building Blocks

    It's used in the preparation of 9,9'-bis(4-(glycidyloxy)phenyl)fluorene, an important component for fluorene-containing epoxy polymers (Kim et al., 2012).

  • Fluorene-Based Poly(ether imide)s

    The synthesis of fluorene-based poly(ether imide)s with high glass transition temperatures and excellent thermal stability is another significant application (Hsiao & Li, 1999).

  • Polyamides and Polyimides Synthesis

    Used in the synthesis of polyamides and polyimides, offering high thermal stability and solubility in polar solvents, beneficial for flexible film applications (Yang & Lin, 1993).

  • Sulfuric Acid-Catalyzed Synthesis

    Its synthesis using sulfuric acid as a catalyst is a notable method, yielding a high purity product (Qing-ping, 2007).

  • Polyesters and Poly(ether sulfone)s

    A derivative, 9,9-bis(4-hydroxyphenyl)-9-silafluorene, is used for synthesizing polyesters and poly(ether sulfone)s with unique properties (Seesukphronrarak & Takata, 2007).

  • OLED Hole-Transport Materials

    Oligomers of 9,9-dialkylated fluorenes have been explored for improving the thermal stability of hole-transport materials in OLEDs (Kimura et al., 2007).

  • Sulfonated Poly(ether sulfone)s

    New fluorene-based bisphenol monomers are synthesized for producing sulfonated poly(ether sulfone)s, useful in fuel cell applications (Wang et al., 2012).

  • Root Canal Filling Materials

    A dimethacrylate monomer based on 9,9'-bis(4-hydroxyphenyl)fluorene has been synthesized for use in root canal filling materials (Liu et al., 2006).

  • Polyfluorenes with Phenyl Substituents

    Alkoxyphenyl-substituted polyfluorenes derived from 9,9-bis(4-allyloxyphenyl)fluorene have been created for light-emitting applications (Lindgren et al., 2005).

  • Inverted Bulk Heterojunction Solar Cells

    Liquid-crystal-conjugated polyelectrolytes based on fluorene structures have been utilized to enhance the power-conversion efficiency in inverted bulk heterojunction solar cells (Liu et al., 2015).

properties

IUPAC Name

9,9-bis(4-prop-2-enoxyphenyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26O2/c1-3-21-32-25-17-13-23(14-18-25)31(24-15-19-26(20-16-24)33-22-4-2)29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h3-20H,1-2,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGAWNXQZROGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Bis(4-allyloxyphenyl)fluorene

Synthesis routes and methods I

Procedure details

Into a 1,000 ml two-necked flask equipped with a refluxing condenser, 10.0 g of 4,4′-(9H-fluorene-9,9-diyl)diphenol (Sigma-Aldrich), 6.17 ml of allyl bromide (Sigma-Aldrich), 23.68 g of K2CO3, and 500 ml of acetone were charged and mixed at room temperature. Then, the temperature was set to 80° C., and the homogeneous mixture thus obtained was refluxed overnight. After finishing the reaction, the reaction mixture was cooled to room temperature and was filtered using Celite. Organic solvent was evaporated to obtain a coarse product. A target product was extracted from the coarse product using ethyl acetate, washed three times using water, and dried using MgSO4. MgSO4 was filtered off, and solvent was removed by using an evaporator to obtain an intermediate product (11), 9,9-bis(4-(allyloxy)phenyl)-9H-fluorene. The reaction scheme in the 1st step and the NMR data of the intermediate product (11) are as follows.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.17 mL
Type
reactant
Reaction Step One
Name
Quantity
23.68 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 1,000 ml two-necked flask equipped with a refluxing condenser, 10.0 g of 4,4′-(9H-fluorene-9,9-diyl)diphenol (Sigma-Aldrich), 6.17 ml of allyl bromide (Sigma-Aldrich), 23.68 g of K2CO3, and 500 ml of acetone were charged and mixed at room temperature. Then, the reaction temperature was set to 80° C., and the homogeneous mixture thus obtained was refluxed overnight. After finishing the reaction, the reaction mixture was cooled to room temperature and was filtered using Celite. The solvent was evaporated to obtain a coarse product. A target product was extracted from the coarse product using ethyl acetate, washed three times using water, and dried using MgSO4. MgSO4 was filtered off, and solvents were removed by using an evaporator to obtain an intermediate product (11) of 9,9-bis(4-(allyloxy)phenyl)-9H-fluorene. The reaction scheme of the 1st step and the NMR data of the intermediate product (11) thus obtained are as follows.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.17 mL
Type
reactant
Reaction Step One
Name
Quantity
23.68 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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